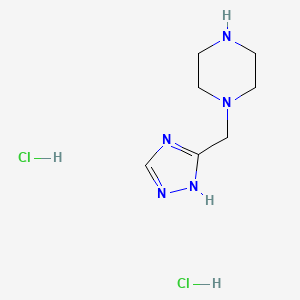

1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride

描述

属性

IUPAC Name |

1-(1H-1,2,4-triazol-5-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5.2ClH/c1-3-12(4-2-8-1)5-7-9-6-10-11-7;;/h6,8H,1-5H2,(H,9,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTXOCOQYJITOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC=NN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 3-Chloromethyl-1,2,4-Triazole Intermediate

A key intermediate in the preparation of 1-(4H-1,2,4-triazol-3-ylmethyl)piperazine dihydrochloride is 3-chloromethyl-1,2,4-triazole or related chloromethyl triazole derivatives. The synthesis typically involves:

- Starting from readily available precursors such as semicarbazide hydrochloride and chloromethyl reagents.

- The chloromethyl group is introduced to the 1,2,4-triazole ring, often through reaction with chloromethyl halides or via chlorination of hydroxymethyl derivatives.

- The process involves organic solvents and controlled reaction conditions to optimize yield and purity.

This step is crucial as the chloromethyl group acts as a reactive site for subsequent alkylation with piperazine.

Alkylation of Piperazine with 3-Chloromethyl-1,2,4-Triazole

The core reaction to form 1-(4H-1,2,4-triazol-3-ylmethyl)piperazine involves nucleophilic substitution where piperazine attacks the chloromethyl group on the triazole ring:

- Piperazine is reacted with the chloromethyl-triazole intermediate in an organic solvent such as acetonitrile or ethanol.

- The reaction proceeds under mild heating to facilitate substitution.

- The product formed is 1-(4H-1,2,4-triazol-3-ylmethyl)piperazine.

This step is generally efficient and can be optimized by controlling stoichiometry, solvent choice, and temperature to maximize yield.

Formation of the Dihydrochloride Salt

To improve the compound's stability, solubility, and handling properties, the free base 1-(4H-1,2,4-triazol-3-ylmethyl)piperazine is converted into its dihydrochloride salt:

- The free base is treated with hydrochloric acid in an appropriate solvent, often ethanol or isopropanol.

- The dihydrochloride salt precipitates out or is isolated by crystallization.

- This salt form is preferred for pharmaceutical and analytical applications due to its enhanced physicochemical properties.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Materials | Conditions | Outcome | Notes |

|---|---|---|---|---|---|

| 1 | Chloromethylation of triazole | Semicarbazide hydrochloride, chloromethyl reagents | Organic solvent, controlled temp | 3-Chloromethyl-1,2,4-triazole intermediate | Key intermediate for alkylation |

| 2 | Nucleophilic substitution | 3-Chloromethyl-1,2,4-triazole, piperazine | Mild heating, organic solvent | 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine | Efficient alkylation step |

| 3 | Salt formation | 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine, HCl | Ethanol or isopropanol solvent | This compound | Improves stability and solubility |

| 4 | Alternative triazole synthesis | p-Phenylenediamine, triethyl orthoalkylates, hydrazine monohydrate | Reflux, organic solvents | Triazole derivatives for further functionalization | Economical and higher yield method |

化学反应分析

1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the triazole or piperazine ring is substituted with other functional groups.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Specifically, 1-(4H-1,2,4-triazol-3-ylmethyl)piperazine dihydrochloride has been evaluated for its effectiveness against various bacterial strains and fungi. Studies have shown that it can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans, making it a candidate for developing new antifungal and antibacterial agents .

Anticancer Properties:

Recent investigations have highlighted the potential of this compound in cancer therapy. It has been found to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, triazole-containing compounds have been shown to inhibit the proliferation of breast cancer cells by targeting the PI3K/Akt/mTOR pathway .

Neuroprotective Effects:

The compound has also been studied for its neuroprotective effects. Research suggests that it may help in mitigating neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease .

Agricultural Applications

Fungicides:

The triazole moiety is well-known in agricultural chemistry as a framework for fungicides. This compound has been explored as a potential fungicide due to its ability to inhibit ergosterol biosynthesis in fungi, which is crucial for their survival and growth .

Plant Growth Regulators:

There is emerging evidence that compounds like this compound can act as plant growth regulators. They may enhance root development and stress resistance in plants when applied at specific concentrations .

Material Science Applications

Polymer Chemistry:

In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

Nanotechnology:

Recent studies have investigated the use of this compound in the synthesis of nanoparticles. These nanoparticles can be functionalized for drug delivery systems or as catalysts in chemical reactions .

Case Studies

作用机制

The mechanism of action of 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit enzyme activity or alter receptor function. This binding can lead to various biological effects, including antimicrobial activity .

相似化合物的比较

Data Tables

生物活性

1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride (CAS No. 1401425-20-4) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its efficacy against various pathogens.

- Molecular Formula : C7H15Cl2N5

- Molecular Weight : 258.15 g/mol

- IUPAC Name : 1-(1H-1,2,4-triazol-5-ylmethyl)piperazine; dihydrochloride

The biological activity of this compound is largely attributed to its triazole moiety, which is known to interact with metal ions in enzymes. This interaction can inhibit enzyme activity and alter receptor functions, leading to various biological effects including antimicrobial properties. The compound's structure allows it to act as a competitive inhibitor for certain enzymes involved in fungal and bacterial metabolism .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial effects against a range of pathogens:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Enterococcus faecalis | 16 | |

| Bacillus cereus | 32 | |

| Escherichia coli | 64 |

This compound has been shown to be particularly effective against Gram-positive bacteria and certain fungi, making it a candidate for further development as an antimicrobial agent.

Case Studies

-

Study on Antimicrobial Efficacy :

In a study conducted by researchers at Yantai University, various derivatives of triazole compounds were tested for their antimicrobial activity. The results indicated that derivatives similar to this compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the piperazine ring in enhancing the compound's solubility and bioavailability . -

Fungal Inhibition :

Another investigation focused on the antifungal properties of triazole derivatives. It was found that compounds with similar structures inhibited the growth of Candida species effectively. The study suggested that the presence of the triazole ring was crucial for binding to fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .

Research Findings

Recent studies have expanded on the biological applications of triazole compounds:

- Antifungal Mechanism : Triazoles inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi. This disruption leads to increased membrane permeability and ultimately cell death .

- Enzyme Inhibition Studies : Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways of bacteria and fungi. Its ability to form stable complexes with metal ions enhances its inhibitory effects .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4H-1,2,4-triazol-3-ylmethyl)piperazine dihydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, triazole derivatives are often prepared by reacting hydrazine derivatives with nitriles or carboxylic acids under acidic conditions. Piperazine moieties may be introduced via alkylation using chloro- or bromo-intermediates (e.g., 1-(chloromethyl)-4H-1,2,4-triazole) in the presence of a base like potassium carbonate .

- Optimization : Yield is highly sensitive to solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and stoichiometric ratios of reagents. Catalytic amounts of iodine may enhance cyclization efficiency .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR : and NMR to verify triazole and piperazine ring integration (e.g., δ 8.2–8.5 ppm for triazole protons; δ 2.5–3.5 ppm for piperazine methylene groups) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>95% by area normalization) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 240.13 for the free base) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Stability Profile :

- pH Sensitivity : Stable in acidic conditions (pH 2–4) but prone to hydrolysis in alkaline environments (pH > 8). Store in HCl salt form to enhance shelf life .

- Thermal Stability : Degrades above 200°C; recommended storage at 2–8°C in desiccated environments to prevent hygroscopic decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents on the triazole ring influence the compound's reactivity in cross-coupling reactions?

- Mechanistic Insight : Electron-withdrawing groups (e.g., -CF) on the triazole ring increase electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from bulky substituents (e.g., -CH) may reduce coupling efficiency .

- Case Study : Fluorinated analogs (e.g., 1-(4-fluorophenyl)piperazine dihydrochloride) show enhanced reactivity in Pd-catalyzed reactions due to improved leaving-group ability .

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

- Troubleshooting :

- Batch Variability : Compare impurity profiles via LC-MS; trace metal contaminants (e.g., Pd residues from synthesis) can inhibit enzyme activity .

- Assay Conditions : Optimize buffer ionic strength (e.g., 50 mM Tris-HCl vs. PBS) to mitigate false negatives in receptor-binding studies .

Q. How can computational modeling predict the compound's interaction with biological targets (e.g., kinases or GPCRs)?

- In Silico Approaches :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding poses with triazole-piperazine scaffolds. Protonation states of the piperazine nitrogen(s) critically affect binding affinity .

- MD Simulations : Assess stability of ligand-receptor complexes under physiological conditions (e.g., 310 K, 1 atm) to prioritize analogs for synthesis .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。